3-methylbutyl benzoate spectral data
3-methylbutyl benzoate spectral data
An In-depth Technical Guide to the Spectral Analysis of 3-Methylbutyl Benzoate
Introduction
3-Methylbutyl benzoate, also commonly known as isoamyl benzoate or isopentyl benzoate, is a benzoate ester with the chemical formula C₁₂H₁₆O₂. It is recognized for its pleasant, fruity, or balsamic aroma and is found in various natural sources, including fruits like papaya and cocoa beans. In research and industrial settings, the unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and drug development applications where ester functionalities are common. Spectroscopic techniques form the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.
This guide provides a comprehensive analysis of the spectral data of 3-methylbutyl benzoate, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). It is designed for researchers and scientists, offering not just the raw data but also the underlying principles of spectral interpretation and field-proven protocols for data acquisition.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. For 3-methylbutyl benzoate, the IR spectrum is dominated by features characteristic of an aromatic ester. The most prominent absorptions arise from the carbonyl (C=O) stretch and the C-O stretches of the ester group, as well as vibrations from the aromatic ring and the aliphatic chain.
Interpretation of Key IR Absorptions
The key to interpreting the IR spectrum is to correlate specific absorption bands (measured in wavenumbers, cm⁻¹) to the functional groups present in the molecule.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most characteristic peaks for an ester and arises from the stretching vibration of the carbonyl double bond.
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C-O Stretches: Two distinct C-O stretching vibrations are present. The aryl-C(=O)-O stretch typically appears as a strong band around 1270-1300 cm⁻¹, while the O-(CH₂)-alkyl stretch is found around 1100-1130 cm⁻¹.
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Aromatic C-H Stretches: These absorptions appear as a group of weaker bands just above 3000 cm⁻¹.
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Aliphatic C-H Stretches: These are observed as medium-to-strong bands just below 3000 cm⁻¹.
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Aromatic C=C Bending: Characteristic "fingerprint" absorptions for the benzene ring are found in the 1450-1600 cm⁻¹ region and as sharp bands in the 680-900 cm⁻¹ region, which can indicate the substitution pattern (monosubstituted in this case).
Spectral Data Summary
The following table summarizes the principal absorption bands observed in the condensed-phase IR spectrum of 3-methylbutyl benzoate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2960, ~2875 | Strong | Aliphatic C-H Stretch |
| ~1720 | Very Strong | C=O Ester Stretch |
| ~1605, ~1585 | Medium | Aromatic C=C Bending |
| ~1270 | Very Strong | Aryl-Ester C-O Stretch |
| ~1110 | Strong | Alkyl-Ester C-O Stretch |
| ~710 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |
Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)
This protocol describes the "neat film" method, suitable for pure liquid samples like 3-methylbutyl benzoate.
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Plate Preparation: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them gently with a tissue lightly moistened with a dry, volatile solvent like acetone and allow them to dry completely. Handle the plates only by their edges to avoid transferring moisture from your fingers.
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Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply one to two drops of the 3-methylbutyl benzoate sample onto the center of the plate.
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Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between them. The film should be free of air bubbles.
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Instrument Setup: Place the assembled plates into the sample holder of the FTIR spectrometer. Ensure the instrument is set to the appropriate spectral range (e.g., 4000 to 400 cm⁻¹).
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Data Acquisition: Acquire a background spectrum (if not done recently) to subtract atmospheric H₂O and CO₂ signals. Then, acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
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Cleanup: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and return them to the desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and integrals, one can deduce the precise connectivity of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different chemical environments of hydrogen atoms (protons).
Interpretation of the ¹H NMR Spectrum: The structure of 3-methylbutyl benzoate has distinct aromatic and aliphatic regions.
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Aromatic Protons (A, B, C): The protons on the benzene ring are deshielded by the ring current and the electron-withdrawing ester group. They appear far downfield (7.4-8.1 ppm). The protons ortho to the carbonyl group (A) are the most deshielded, appearing as a doublet around 8.05 ppm. The meta (C) and para (B) protons appear further upfield, often as overlapping multiplets.
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Methylene Protons (D): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -) are deshielded by the electronegative oxygen. They appear as a triplet around 4.35 ppm, split by the two adjacent methylene protons (E).
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Methylene Protons (E): These protons (-CH₂-CH₂ -CH) are further from the oxygen and appear as a multiplet around 1.7-1.8 ppm.
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Methine Proton (F): The single proton on the tertiary carbon (-CH(CH₃)₂) appears as a multiplet (nonet or multiplet) around 1.6-1.7 ppm, split by the six methyl protons and the two methylene protons.
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Methyl Protons (G): The six protons of the two equivalent methyl groups are the most shielded, appearing as a doublet around 0.97 ppm, split by the single methine proton (F).
¹H NMR Spectral Data Summary (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~8.05 | Doublet (d) | 2H | ortho-ArH |
| B | ~7.52 | Triplet (t) | 1H | para-ArH |
| C | ~7.42 | Triplet (t) | 2H | meta-ArH |
| D | ~4.35 | Triplet (t) | 2H | -O-CH₂ - |
| E | ~1.79 | Multiplet (m) | 2H | -CH₂-CH₂ -CH- |
| F | ~1.66 | Multiplet (m) | 1H | -CH (CH₃)₂ |
| G | ~0.97 | Doublet (d) | 6H | -CH(CH₃ )₂ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears furthest downfield, typically around 166-167 ppm.
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Aromatic Carbons: The aromatic carbons appear in the 128-133 ppm range. The carbon attached to the ester group (quaternary) is typically around 130 ppm, while the protonated carbons show distinct signals.
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Alkoxy Carbon: The carbon bonded to the ester oxygen (-O-C H₂-) is deshielded and appears around 65 ppm.
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Aliphatic Carbons: The remaining aliphatic carbons appear in the upfield region (22-38 ppm).
¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.7 | C =O |
| ~132.8 | para-ArC |
| ~130.6 | ipso-ArC |
| ~129.6 | ortho-ArC |
| ~128.3 | meta-ArC |
| ~64.8 | -O-C H₂- |
| ~37.5 | -C H₂-CH₂- |
| ~25.2 | -C H(CH₃)₂ |
| ~22.5 | -CH(C H₃)₂ |
Note: Precise assignments for aromatic carbons can require advanced 2D NMR techniques, but the listed values are representative for this structure.
Experimental Protocol: Acquiring an NMR Spectrum
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Sample Preparation: Weigh 5-25 mg of 3-methylbutyl benzoate for a ¹H spectrum (or 50-100 mg for ¹³C) into a small vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, most commonly Chloroform-d (CDCl₃). The solvent provides the field frequency lock for the spectrometer. Add a small amount of an internal reference standard like tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.
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Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid particles will degrade the magnetic field homogeneity and spectral resolution.
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Tube Placement: Cap the NMR tube and wipe the outside clean. Place it in a spinner turbine and use a depth gauge to ensure it is positioned correctly for the instrument.
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Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, shim to optimize magnetic field homogeneity, and then acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 3-methylbutyl benzoate (Molecular Weight: 192.26 g/mol ), Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a characteristic fragmentation pattern.
Interpretation of the Mass Spectrum
The fragmentation of esters in EI-MS is a well-understood process that provides significant structural clues.
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Molecular Ion (M⁺˙): A peak at m/z = 192, corresponding to the intact radical cation, should be visible.
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Base Peak (m/z = 105): The most intense peak (base peak) is typically at m/z = 105. This corresponds to the stable benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the ester C-O bond and loss of the C₅H₁₁O• radical. This is a hallmark fragmentation for benzoate esters.
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Fragment at m/z = 77: Loss of carbon monoxide (CO) from the benzoyl cation (m/z = 105) results in the phenyl cation [C₆H₅]⁺ at m/z = 77.
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Fragment at m/z = 70: A prominent peak is observed at m/z = 70, corresponding to the C₅H₁₀⁺˙ radical cation (the isopentenyl cation). This is formed by the cleavage of the bond between the ester oxygen and the benzoyl group, with charge retention on the alkyl fragment.
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Other Aliphatic Fragments: Further fragmentation of the alkyl chain can lead to smaller peaks, such as m/z = 55 and m/z = 41.
Mass Spectrometry Data Summary (GC-MS, EI)
| m/z | Relative Intensity (%) | Assignment |
| 192 | ~5 | [M]⁺˙ (Molecular Ion) |
| 123 | ~26 | [M - C₅H₁₁]⁺ or [C₆H₅COOH]⁺˙ |
| 105 | ~97 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~39 | [C₆H₅]⁺ (Phenyl cation) |
| 70 | 100 | [C₅H₁₀]⁺˙ (Isopentenyl cation) - Often the base peak |
| 55 | ~26 | [C₄H₇]⁺ |
| 51 | ~13 | [C₄H₃]⁺ |
Note: The base peak can sometimes be m/z 70 instead of 105 depending on instrument conditions.
Visualization of Key Fragmentation Pathways
Caption: Primary fragmentation pathways of 3-methylbutyl benzoate in EI-MS.
Experimental Protocol: Direct Infusion Mass Spectrometry
Direct infusion is a rapid method for analyzing pure samples without chromatographic separation.
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Sample Preparation: Prepare a dilute solution of the 3-methylbutyl benzoate sample (~0.1 mg/mL) in a high-purity, volatile solvent suitable for mass spectrometry, such as methanol or acetonitrile. Non-volatile solvents or buffers must be avoided.
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Instrument Setup: The mass spectrometer is typically equipped with an Electrospray Ionization (ESI) or similar source. For a volatile, non-polar compound like this, Atmospheric Pressure Chemical Ionization (APCI) might also be effective. Set the instrument to acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-300).
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Infusion: The prepared sample solution is drawn into a syringe and placed on a syringe pump. The pump infuses the liquid at a slow, constant rate (e.g., 5-10 µL/min) directly into the mass spectrometer's ion source.
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Data Acquisition: As the sample is infused, it is ionized, and the resulting ions are analyzed by the mass spectrometer. Data is collected for a short period (e.g., 1-2 minutes) to obtain a stable, averaged mass spectrum.
Integrated Spectral Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for unambiguous structure confirmation.
Caption: Integrated workflow for the structural elucidation of 3-methylbutyl benzoate.
By following this workflow, a researcher can confidently validate the identity and purity of 3-methylbutyl benzoate. The IR spectrum confirms the presence of the aromatic ester functional group. The mass spectrum provides the molecular weight and confirms the presence of the benzoyl and isoamyl moieties through fragmentation. Finally, the ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the atomic connectivity, confirming the precise isomer and completing the structural proof.
